molecular formula C17H15N3O3 B2846120 (2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylacrylamide CAS No. 1327169-17-4

(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylacrylamide

Cat. No. B2846120
CAS RN: 1327169-17-4
M. Wt: 309.325
InChI Key: HRRYDKQJSLMULW-UKTHLTGXSA-N
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Description

The compound “(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylacrylamide” is a complex organic molecule. It contains a cyano group (-CN), an amide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom), and a phenyl ring (a six-membered carbon ring) with two methoxy groups (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The “2E” in the name suggests the presence of a carbon-carbon double bond with E stereochemistry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyano group might undergo addition reactions, the amide could participate in hydrolysis or condensation reactions, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide and cyano groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of compounds with functional groups and structural motifs similar to "(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylacrylamide". For instance, studies have detailed the self-assembly of indolyl-glyoxylamide derivatives through hydrogen bonding, highlighting the significance of π-hydrogen bonding from an indole NH to a carbonyl acceptor in crystalline state formation (Black, Craig, & McConnell, 1997). Similarly, the synthesis of cyanoacetamide derivatives for heterocyclic chemistry, showcasing the utility of cyanoacetamide as a key intermediate for synthesizing various heterocyclic compounds, indicates the compound's versatility in medicinal chemistry and drug design (Bialy & Gouda, 2011).

Anticancer Research

Compounds structurally related to "this compound" have been evaluated for their anticancer properties. A study on the design, synthesis, and biological evaluation of imidazo[1,2-a]pyridine analogues as antiproliferative agents showcases the development of novel compounds with potent anticancer activity against various cancer cell lines, highlighting the importance of structural motifs in medicinal chemistry (Chitti et al., 2019).

Aggregation-Induced Emission (AIE)

Research on pyridine functionalized α-cyanostilbenes has revealed distinct aggregation-induced emission (AIE) features, demonstrating the impact of different amino group donors on the aggregation propensity of α-cyanostilbenes. This study provides insights into the substituent-dependent aggregation behavior and offers guidelines for the development of AIE-active materials for optoelectronic and bioimaging applications (Jana et al., 2020).

Herbicide Development

Another area of application is the development of controlled-release herbicides, as illustrated by the synthesis of 2,4-D esters of starches. This research demonstrates the potential of using ester and glucoside bond cleavage for the controlled release of herbicides, indicating the broader agricultural applications of cyanoacrylate derivatives (Mehltretter et al., 1974).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it would interact with biological targets in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and interactions with other molecules .

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-14-7-6-12(10-15(14)23-2)9-13(11-18)17(21)20-16-5-3-4-8-19-16/h3-10H,1-2H3,(H,19,20,21)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRYDKQJSLMULW-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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